An In-depth Technical Guide to PIPES Disodium Salt for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PIPES Disodium Salt for Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES disodium salt (Piperazine-N,N′-bis(2-ethanesulfonic acid, disodium salt) is a zwitterionic biological buffer belonging to the "Good's" buffers group.[1] Developed by Dr. Norman Good and his colleagues, these buffers are characterized by their pKa values near physiological pH, high water solubility, and minimal interaction with biological components.[2] PIPES disodium salt is the sodium salt form of PIPES, offering enhanced solubility over its free acid counterpart.[3] Its chemical structure, featuring a piperazine ring with two ethanesulfonic acid groups, renders it particularly useful in a wide array of biochemical and molecular biology applications. This guide provides a comprehensive overview of PIPES disodium salt, including its chemical and physical properties, detailed experimental protocols, and its application in various research contexts.
Core Properties and Data Presentation
A thorough understanding of the physicochemical properties of a buffering agent is paramount for its effective application in experimental design. The following tables summarize the key quantitative data for PIPES disodium salt.
Table 1: Chemical and Physical Properties of PIPES Disodium Salt
| Property | Value | Reference(s) |
| CAS Number | 76836-02-7 | [1][4] |
| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [1][4][5] |
| Molecular Weight | 346.33 g/mol | [1][5] |
| Appearance | White crystalline powder | [1] |
| pKa (25 °C) | 6.8 | [1] |
| Useful pH Range | 6.1 - 7.5 | [1] |
| Solubility in Water | Highly soluble | [1] |
| pH (1% w/v solution) | 9.0 - 10.0 | [4] |
| Absorbance (A280) of 0.1M solution | < 0.05 | [4] |
Table 2: Quality and Purity Specifications
| Specification | Value | Reference(s) |
| Purity (Titration) | ≥99% | [1] |
| Impurities | Endotoxin and microbial tested | [1] |
| Foreign Activity | Cytotoxicity, DNase, NICKase, RNase, and Protease tested | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for key experiments where PIPES disodium salt is a suitable buffering agent.
Preparation of PIPES Buffer (1 M, pH 7.0)
A stock solution of PIPES buffer can be prepared and subsequently diluted to the desired working concentration for various applications.
Materials:
-
PIPES disodium salt (MW: 346.33 g/mol )
-
Deionized water (dH₂O)
-
1 M HCl or 1 M NaOH for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 346.33 g of PIPES disodium salt.
-
Add the PIPES disodium salt to a beaker containing approximately 800 mL of dH₂O.
-
Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.
-
Once the PIPES disodium salt has completely dissolved, transfer the solution to a 1 L volumetric flask.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the solution to 7.0 using 1 M HCl or 1 M NaOH as required. Add the acid or base dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.
-
Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.
-
Store the buffer at 4°C.
In Vitro Enzyme Kinetics Assay: A General Protocol
PIPES buffer is an excellent choice for many enzyme assays due to its minimal interaction with metal ions, which can be crucial for the activity of certain enzymes.[6][7]
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
PIPES buffer (e.g., 50 mM, pH 7.0)
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in PIPES buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the substrate in PIPES buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of PIPES buffer to each well.
-
Add varying concentrations of the substrate to the wells. Include a no-substrate control.
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the enzyme solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength over a set period. The time intervals for reading should be frequent enough to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.[6]
-
Protein Crystallization by Hanging Drop Vapor Diffusion
The low metal-binding capacity of PIPES makes it a suitable buffer for protein crystallization, as it is less likely to interfere with crystal formation.[2]
Materials:
-
Purified protein solution (e.g., 10 mg/mL in a low-salt buffer)
-
PIPES buffer (e.g., 100 mM, pH 6.5-7.5)
-
Precipitant solution (e.g., polyethylene glycol, ammonium sulfate)
-
24-well crystallization plate
-
Siliconized glass cover slips
Procedure:
-
Reservoir Preparation:
-
Pipette 500 µL of the precipitant solution (containing a specific concentration of precipitant and PIPES buffer at the desired pH) into the reservoir of a 24-well crystallization plate.
-
-
Hanging Drop Preparation:
-
On a clean, siliconized glass cover slip, pipette 1-2 µL of the purified protein solution.
-
Add an equal volume (1-2 µL) of the reservoir solution to the protein drop.
-
-
Sealing and Incubation:
-
Invert the cover slip and place it over the reservoir, ensuring an airtight seal with the grease on the rim of the well.
-
-
Crystal Growth Monitoring:
-
Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops periodically under a microscope for the formation of crystals. Crystal growth can take anywhere from a few hours to several weeks.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a relevant signaling pathway and a common experimental workflow where PIPES disodium salt is a suitable buffer.
Plant Defense Signaling Pathway
PIPES buffer is often used in the study of plant biochemistry and molecular biology. While not directly a signaling molecule, its properties make it an ideal buffer for in vitro studies of components involved in plant defense signaling, such as kinase assays. The following diagram illustrates a simplified plant defense signaling pathway, highlighting the points where in vitro assays buffered with PIPES could be employed.
Caption: Simplified plant defense signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical experimental workflow for an in vitro kinase assay, a common application where PIPES buffer is utilized to maintain a stable pH environment.
References
- 1. PIPES 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. PIPES | 5625-37-6 [chemicalbook.com]
- 3. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 4. PIPES disodium salt [sorachim.com]
- 5. pipes disodium salt | C8H16N2Na2O6S2 | CID 173553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
